7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C8H4BrClN2O and a molecular weight of 259.49 g/mol . This compound is characterized by its pyrido[1,2-a]pyrimidin-4-one core structure, which is substituted with bromine and chlorine atoms at the 7 and 2 positions, respectively .
Preparation Methods
The synthesis of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-3-bromo-4-chloropyridine with formamide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) of the compound has been reported, resulting in high yields of 3-ArS/ArSe derivatives.
Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, and sulfinic acids . The major products formed from these reactions are typically derivatives with modified functional groups, enhancing the compound’s biological and chemical properties .
Scientific Research Applications
7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Pharmaceuticals: It exhibits versatile biological activities, including CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition.
Material Sciences: The compound’s unique structure allows it to be used in the synthesis of advanced materials with specific properties.
Chemistry and Biology: It serves as a valuable intermediate in organic synthesis and can be used to study various biochemical pathways.
Mechanism of Action
The mechanism of action of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its CXCR3 antagonism is achieved by binding to the CXCR3 receptor, inhibiting its activity . Similarly, its acetylcholinesterase inhibition is due to its ability to bind to the enzyme’s active site, preventing the breakdown of acetylcholine . These interactions result in the modulation of various biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
4H-pyrido[1,2-a]pyrimidin-4-one: The parent compound without the bromine and chlorine substitutions.
3-ArS/ArSe derivatives: Compounds with sulfenyl or selenyl groups at the C-3 position.
7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one: A structurally related compound with different substituents.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-2-chloropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYVBFWARNQVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392663-85-3 |
Source
|
Record name | 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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